molecular formula C15H24N8O3S B2860763 N-((4-(dimethylamino)-6-morpholino-1,3,5-triazin-2-yl)methyl)-1,2-dimethyl-1H-imidazole-4-sulfonamide CAS No. 2034543-44-5

N-((4-(dimethylamino)-6-morpholino-1,3,5-triazin-2-yl)methyl)-1,2-dimethyl-1H-imidazole-4-sulfonamide

Cat. No. B2860763
CAS RN: 2034543-44-5
M. Wt: 396.47
InChI Key: USQWVRSUDLEFLR-UHFFFAOYSA-N
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Description

The description of a chemical compound usually includes its IUPAC name, common names, structural formula, and molecular formula. It may also include information about the class of compounds it belongs to and its key characteristics .


Synthesis Analysis

This involves detailing the methods used to synthesize the compound. It includes the starting materials, reagents, catalysts, and conditions of the reaction .


Molecular Structure Analysis

This involves the use of techniques like X-ray crystallography, NMR spectroscopy, and computational chemistry to determine the spatial arrangement of atoms in the molecule .


Chemical Reactions Analysis

This involves studying the reactions that the compound undergoes. It includes understanding the reaction mechanism, the products formed, and the conditions under which the reaction occurs .


Physical And Chemical Properties Analysis

This involves studying properties like melting point, boiling point, solubility, optical properties, and reactivity .

Scientific Research Applications

Herbicide Development

This compound has been part of research into developing new herbicides. Studies have focused on synthesizing and evaluating various derivatives for their herbicidal activity. For instance, research has been conducted on the biophore models of related chemical structures, leading to the synthesis of compounds with promising herbicidal activities against a range of species. This research lays the groundwork for developing new herbicidal solutions that could offer more effective and targeted weed control in agricultural settings (Ren et al., 2000).

Inhibitory Properties in Disease Models

Another area of research has explored the compound's inhibitory effects on enzymes associated with various diseases. For example, a study investigated its derivatives for antioxidant properties and inhibitory activity against enzymes like acetylcholinesterase and tyrosinase, which are linked to conditions such as Alzheimer's and Parkinson's diseases. These findings suggest potential applications in developing treatments for neurodegenerative diseases and conditions involving oxidative stress (Lolak et al., 2020).

Antiglaucoma Properties

Research into carbonic anhydrase inhibitors has revealed that derivatives of this compound show potent inhibitory activity against isozymes relevant to glaucoma, a condition characterized by elevated intraocular pressure. These studies indicate the potential for developing new antiglaucoma medications based on this compound's structure, offering new avenues for treatment (Mincione et al., 2005).

Antimicrobial and Antiviral Research

The compound has also been studied for its antimicrobial and antiviral properties. Research has synthesized derivatives that showed significant activity against various microbial and viral pathogens. This suggests the compound's framework could be useful in developing new antimicrobial and antiviral agents, addressing the growing concern over antibiotic resistance and the need for effective antiviral medications (Selvakumar et al., 2018).

Mechanism of Action

If the compound is biologically active, its mechanism of action is studied. This involves understanding how the compound interacts with biological systems and the biochemical reactions it induces .

Safety and Hazards

This involves studying the toxicity of the compound, its environmental impact, and precautions needed while handling it .

Future Directions

This involves discussing potential applications of the compound and areas of future research .

properties

IUPAC Name

N-[[4-(dimethylamino)-6-morpholin-4-yl-1,3,5-triazin-2-yl]methyl]-1,2-dimethylimidazole-4-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H24N8O3S/c1-11-17-13(10-22(11)4)27(24,25)16-9-12-18-14(21(2)3)20-15(19-12)23-5-7-26-8-6-23/h10,16H,5-9H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

USQWVRSUDLEFLR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=CN1C)S(=O)(=O)NCC2=NC(=NC(=N2)N(C)C)N3CCOCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H24N8O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

396.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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